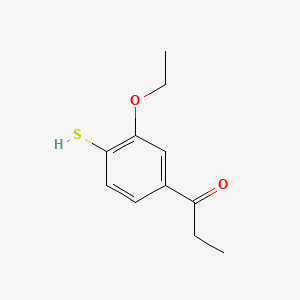

1-(3-Ethoxy-4-mercaptophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Ethoxy-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one typically involves the reaction of 3-ethoxy-4-mercaptophenyl derivatives with propanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(3-Ethoxy-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Ethoxy-4-mercaptophenyl)propan-1-one is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The ethoxy and propanone moieties contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one include:

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one: Differing in the position of the ethoxy and mercapto groups on the phenyl ring.

1-(3-Ethoxy-4-mercaptophenyl)propan-2-one: Differing in the position of the carbonyl group on the propanone moiety.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.

Biological Activity

1-(3-Ethoxy-4-mercaptophenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H16O2S

- Molecular Weight : 224.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethoxy and mercapto groups enhances its reactivity and binding affinity.

Key Mechanisms:

- Antioxidant Activity : The mercapto group can donate electrons, thereby neutralizing free radicals and reducing oxidative stress.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by disrupting microtubule dynamics, similar to other known antitumor agents.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial therapies.

Antitumor Activity

A study evaluated the antiproliferative effects of several derivatives of this compound on MCF-7 breast cancer cells. Results indicated that compounds with similar structures exhibited significant cytotoxicity, with IC50 values ranging from 10 to 33 nM, suggesting that modifications to the phenyl ring can enhance activity .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | 15 | Microtubule destabilization |

| Reference Compound (e.g., CA-4) | 3.9 | Microtubule destabilization |

Antioxidant Activity

In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, indicating strong antioxidant properties. The compound's ability to reduce oxidative stress markers was also confirmed in cellular models.

Case Study 1: Anticancer Efficacy

A recent investigation focused on the effects of this compound on cell cycle progression in MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest, leading to increased apoptosis rates. Confocal microscopy further illustrated alterations in microtubule organization post-treatment .

Case Study 2: Antimicrobial Testing

The antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential as a therapeutic agent against bacterial infections.

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(3-ethoxy-4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O2S/c1-3-9(12)8-5-6-11(14)10(7-8)13-4-2/h5-7,14H,3-4H2,1-2H3 |

InChI Key |

SFDWUGWTZZZCPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)S)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.